4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine (4-ATBP) is a heterocyclic compound, a type of organic compound composed of atoms of at least two different elements. It is a potential drug candidate that has been studied for its potential applications in the field of medicinal chemistry. 4-ATBP is currently being investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease, among others.
科学的研究の応用
Organic Synthesis and Intermediates
One study focuses on the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate as an intermediate in the creation of targeted mTOR PROTAC molecules. The palladium-catalyzed Suzuki reaction was employed, achieving a high yield of 96.7% under optimized conditions, highlighting the compound's role in the synthesis of complex molecules with potential therapeutic applications (Qi Zhang et al., 2022).
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit potent antiproliferative and proapoptotic activities against various cancer cell lines by inhibiting the phosphorylation of Src, a key protein in cancer cell growth and survival. This demonstrates the compound's potential as a lead for the development of new anticancer drugs (F. Carraro et al., 2006).
Antimicrobial Activity
Several studies have synthesized derivatives of pyrazolo[3,4-d]pyrimidine to explore their antimicrobial properties. For instance, certain derivatives have been found almost as potent as standard antibiotics like Chloramphenicol in in vitro tests, suggesting their utility in addressing antibiotic resistance (M. M. Ghorab et al., 2004). Another study prepared 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, showing significant inhibitory properties against pathogenic bacteria, indicating their potential as novel antibacterial agents (H. Beyzaei et al., 2017).
Antitumor Evaluation
Newly synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antitumor activity, with some showing potent to moderate growth inhibitory activity against human breast adenocarcinoma (MCF-7) cell lines. This underscores the compound's role in the development of new therapeutic strategies for cancer treatment (Khaled R. A. Abdellatif et al., 2014).
作用機序
Target of Action
The primary targets of 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine, also known as 1-tert-butyl-3-ethylpyrazolo[3,4-d]pyrimidin-4-amine, are the protein kinase D (PKD) isoforms PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell survival, migration, and differentiation .
Mode of Action
This compound acts as a highly selective and effective pan-PKD inhibitor . It inhibits the activity of PKD1, PKD2, and PKD3 with IC50 values of 154.6 nM, 133.4 nM, and 109.4 nM respectively . It also selectively inhibits Src family kinases v-Src, c-Fyn, and the tyrosine kinase c-Abl .
Biochemical Pathways
By inhibiting the PKD isoforms and Src family kinases, this compound affects multiple biochemical pathways. These include pathways involved in cell survival, migration, and differentiation . The exact downstream effects can vary depending on the specific cellular context.
Result of Action
The inhibition of PKD isoforms and Src family kinases by this compound can lead to changes in cell survival, migration, and differentiation . This could potentially be leveraged for therapeutic purposes, such as in the treatment of diseases where these processes are dysregulated.
生化学分析
Biochemical Properties
The compound 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine has been found to exhibit significant biological activity. It is a highly selective and effective pan-PKD inhibitor, with IC50 values of 154.6 nM, 133.4 nM, and 109.4 nM for PKD1, PKD2, and PKD3 respectively . It also acts as a selective inhibitor for Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl .
Cellular Effects
In cellular processes, this compound influences cell function by inhibiting the activity of certain kinases. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
1-tert-butyl-3-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-5-7-8-9(12)13-6-14-10(8)16(15-7)11(2,3)4/h6H,5H2,1-4H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXQNWRGRNAAAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=NC=NC(=C12)N)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。